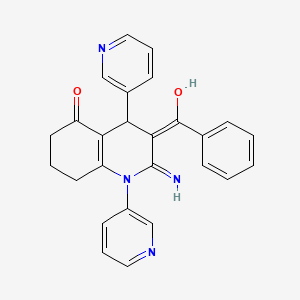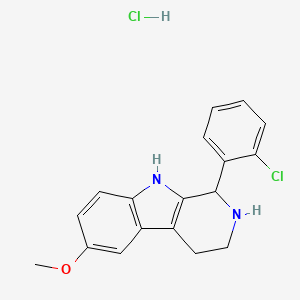![molecular formula C16H10Cl2N4OS B6005142 N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6005142.png)
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a transmembrane receptor that plays a crucial role in the activation of the innate immune system in response to bacterial lipopolysaccharides (LPS). TLR4 signaling pathway has been implicated in a variety of diseases including sepsis, autoimmune disorders, and cancer. TAK-242 has been shown to have potential therapeutic applications in these diseases.
Mecanismo De Acción
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the TLR4 signaling pathway. TLR4 is activated by bacterial LPS, which triggers a cascade of signaling events that leads to the activation of the innate immune system. N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide binds to a specific site on TLR4, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to reduce the activation of immune cells such as macrophages and dendritic cells. In clinical studies, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to be well-tolerated with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for TLR4 signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, one of the limitations of using N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for the research on N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide in combination with other therapies, such as antibiotics or chemotherapy, to enhance their effectiveness. Another area of interest is the development of more potent and selective inhibitors of TLR4 signaling pathway. Finally, the potential use of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of other diseases, such as viral infections, is an area of ongoing research.
Métodos De Síntesis
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorothiophenol with ethyl cyanoacetate to form 3-cyano-4-(2,4-dichlorophenyl)thiophene. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. In animal models of sepsis, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve survival rates and reduce inflammation. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce disease severity and progression. N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has also been studied in cancer models, where it has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4OS/c1-22-14(4-5-20-22)15(23)21-16-11(7-19)12(8-24-16)10-3-2-9(17)6-13(10)18/h2-6,8H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIFLYSIVBHWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)
![N-(3-chloro-2-methylphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6005068.png)
![2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6005071.png)
![1-[3-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6005077.png)


![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005099.png)
![1-(diphenylmethyl)-N-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6005105.png)

![methyl 2,2-dimethyl-5-[1-(1-naphthylamino)ethylidene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6005118.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6005126.png)
![2-[1-(2-furylmethyl)-2-piperidinyl]ethanol](/img/structure/B6005127.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-2-isopropyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6005135.png)